molecular formula C7H8F3N3 B1499841 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine CAS No. 853784-21-1

3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B1499841
CAS No.: 853784-21-1
M. Wt: 191.15 g/mol
InChI Key: USWUQQKHXVZMAO-UHFFFAOYSA-N
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Description

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The synthesis of both compounds starts with a cyclocondensation reaction of 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate as a key trifluoromethyl-containing building block to give tetrahydro-2H-pyran .


Molecular Structure Analysis

The molecular weight of 3-(trifluoromethyl)pyridine is 147.0979 . The IUPAC Standard InChI is InChI=1S/C6H4F3N/c7-6(8,9)5-2-1-3-10-4-5/h1-4H .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical and Chemical Properties Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Molecular Conformations and Hydrogen Bonding

3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine and its derivatives have been studied for their molecular conformations and hydrogen bonding patterns. These studies contribute to understanding the structural aspects of these compounds, particularly their conformations and interactions in various dimensional spaces, such as zero, one, and two dimensions (Sagar et al., 2017).

Building Blocks in Synthesis

This compound serves as a versatile building block in synthetic chemistry. Its anionically activatable trifluoromethyl group makes it a suitable candidate for the synthesis of various substituted pyrazolo[3,4-b]pyridines (Schirok et al., 2015).

Anticancer Agent Synthesis

The compound has been used to develop novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, showing promise as potential anticancer agents. These derivatives were tested for efficacy against various cancer cell lines, demonstrating significant bioactivity at micro molar concentrations (Chavva et al., 2013).

Corrosion Inhibition

Pyrazolopyridine derivatives, including those with 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine, have been investigated for their use as corrosion inhibitors for mild steel in acidic environments. This research explores the potential of these compounds to protect industrial materials from corrosion (Dandia et al., 2013).

Synthesis of Heterocycles

The compound is used in the synthesis of various heterocyclic structures. This includes the development of novel compounds through reactions with hexafluoroacetylacetone, demonstrating its versatility in forming diverse heterocyclic frameworks (Petrov et al., 2008).

Suzuki-Miyaura Cross-Coupling Methodology

The compound has been employed in Suzuki-Miyaura cross-coupling processes to create 3-(heteroaryl) tetrahydropyrazolo[3,4-c]pyridines. This method allows for the introduction of diverse substituents at strategic positions, further expanding its utility in synthetic chemistry (Kemmitt et al., 2014).

Biomedical Applications

The compound's derivatives have been explored for various biomedical applications, including cytotoxicity, antimicrobial, and anti-biofilm activities. This research has led to the identification of compounds with significant bioactivity, highlighting its potential in medical and pharmaceutical fields (Nagender et al., 2014).

Exploration of Tautomeric Forms

There has been significant interest in the tautomeric forms of pyrazolo[3,4-b]pyridines, including studies on the diversity of substituents and synthetic methods for their preparation. This research is crucial for understanding the chemical properties and potential applications of these compounds in various scientific fields (Donaire-Arias et al., 2022).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3/c8-7(9,10)6-4-1-2-11-3-5(4)12-13-6/h11H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWUQQKHXVZMAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=NN2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670283
Record name 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853784-21-1
Record name 4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=853784-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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